7-Hydroxy-3-methoxycoumarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-9-4-6-2-3-7(11)5-8(6)14-10(9)12/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPVICRXSGQXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=C2)O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Endogenous Biosynthetic Pathways
Isolation from Natural Sources
The distribution of 7-Hydroxy-3-methoxycoumarin and its derivatives is found across various species in the plant and fungal kingdoms.
Research has led to the identification of this compound, often in its glycosidic form, from a diverse array of plant species.
Cuphea ignea : A glycoside of the target compound, specifically this compound 5-O-β-glucopyranoside, has been successfully isolated from the aerial parts of Cuphea ignea. bue.edu.egingentaconnect.com The structure of this rare coumarin (B35378) was determined using conventional and spectral analysis methods, including 1D and 2D NMR and high-resolution electrospray ionization mass spectrometry. bue.edu.egingentaconnect.com
Coriander (Coriandrum sativum L.) : While coriander is known to contain a variety of coumarins and other phenolic compounds, specific isolation of this compound is not prominently documented. Studies on coriander extracts have identified other coumarin glucosides and flavonoids, indicating the plant's capacity for complex phenylpropanoid synthesis. nih.govnih.gov
Artichoke (Cynara scolymus L.) : The leaves and heads of the artichoke are rich sources of polyphenolic compounds, primarily caffeoylquinic acids and flavonoids. frontiersin.org Although a wide range of bioactive compounds have been identified, the presence of this compound has not been specifically reported in major phytochemical analyses of this plant.
Tibetan Hulless Barley : Investigations into the chemical composition of Tibetan hulless barley have focused on aspects such as starch properties and proteomics under stress conditions. nih.govmdpi.com The profile of its secondary metabolites, particularly concerning specific coumarin derivatives like this compound, is not extensively detailed in available literature.
Eggplant (Solanum melongena L.) : The calyx and other parts of the eggplant are known to contain phenolic acids, flavonoids, and various alkaloids, including amide derivatives of phenylpropanoids like n-trans-p-coumaroyltyramine. nih.govsigmaaldrich.com However, the isolation of this compound itself has not been a reported finding in studies focusing on the metabolomic profile of this plant.
Coriaria nepalensis : Phytochemical studies of this plant have resulted in the isolation of several coumarins. Notably, compounds structurally related to this compound have been identified, such as 7-hydroxy-6-methoxy-3-(3-methyl-2-butenyl) coumarin. mdpi.com This highlights the presence of biosynthetic pathways capable of producing substituted coumarins within this species.
| Plant Species | Isolated Compound | Reference |
|---|---|---|
| Cuphea ignea | This compound 5-O-β-glucopyranoside | bue.edu.egingentaconnect.com |
| Coriaria nepalensis | 7-hydroxy-6-methoxy-3-(3-methyl-2-butenyl) coumarin (related structure) | mdpi.com |
| Coriandrum sativum L. (Coriander) | Various coumarin glucosides and flavonoids reported | nih.gov |
| Cynara scolymus L. (Artichoke) | Rich in caffeoylquinic acids and flavonoids | frontiersin.org |
| Solanum melongena L. (Eggplant) | Contains phenylpropanoid amides and phenolic acids | nih.gov |
Fungi are prolific producers of secondary metabolites, including a wide range of coumarins.
Aspergillus versicolor : The genus Aspergillus is well-known for its chemical diversity. However, while various metabolites such as anthraquinones and other derivatives have been isolated from Aspergillus versicolor, the production of this compound by this specific species is not documented in the surveyed scientific literature. nih.govcymitquimica.com Other fungi, such as Aspergillus clavatus, have been shown to produce different coumarin derivatives.
Elucidation of Biosynthetic Routes
The biosynthesis of this compound is a multi-step process that originates from primary metabolism and proceeds through the general phenylpropanoid pathway.
The core carbon skeleton of coumarins is derived from the aromatic amino acid L-phenylalanine. nih.gov The biosynthesis of phenylalanine itself is a product of the shikimic acid pathway, a central metabolic route in plants and microorganisms for the production of aromatic compounds. This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate, which is the final branch-point intermediate leading to the synthesis of tryptophan, tyrosine, and phenylalanine. nih.gov Thus, the foundation of the coumarin nucleus is directly linked to primary carbohydrate metabolism through this essential pathway.
The entry point into the phenylpropanoid pathway is the deamination of L-phenylalanine to yield trans-cinnamic acid. nih.gov This reaction is catalyzed by the crucial enzyme Phenylalanine Ammonia-Lyase (PAL). ingentaconnect.com The activity of PAL is a committed step and often a key regulatory point in the biosynthesis of thousands of phenylpropanoid-derived secondary metabolites, including flavonoids, lignins, and coumarins. Following its formation, cinnamic acid undergoes a series of enzymatic modifications, primarily hydroxylations, which are foundational for the subsequent formation of the coumarin ring. nih.govnih.gov
The conversion of cinnamic acid to substituted coumarins like this compound involves a sequence of specific enzymatic reactions.
Hydroxylation : Cytochrome P450-dependent monooxygenases (hydroxylases) play a critical role in introducing hydroxyl (-OH) groups onto the aromatic ring of cinnamic acid derivatives. nih.govnih.gov The formation of the common coumarin precursor, umbelliferone (B1683723) (7-hydroxycoumarin), involves hydroxylation at the C4 position to form p-coumaric acid, followed by ortho-hydroxylation at the C2 position. nih.govnih.gov The formation of a 7-hydroxy group is a common step in this pathway. A subsequent hydroxylation at the C3 position would be necessary to create a dihydroxy-coumarin precursor.
O-Methylation : The methoxy (B1213986) (-OCH3) group at the C3 position is introduced via the action of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). bue.edu.eg These enzymes transfer a methyl group from SAM to a hydroxyl group on the coumarin scaffold. sigmaaldrich.com In the biosynthesis of this compound, an OMT would specifically catalyze the methylation of the hydroxyl group at the C3 position of a dihydroxy-coumarin intermediate. The substrate specificity of different OMTs dictates the final methylation pattern of the coumarin molecule. bue.edu.egsigmaaldrich.com
The precise sequence of these hydroxylation and methylation steps can vary between species and pathways, but the general mechanism involves the stepwise enzymatic decoration of the core phenylpropanoid skeleton.
| Enzyme Class | Abbreviation | Function | Reference |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. | ingentaconnect.com |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | nih.gov |
| Cytochrome P450 Hydroxylases | P450s | Catalyze various hydroxylation steps on the aromatic ring. | nih.gov |
| O-Methyltransferase | OMT | Transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group. | sigmaaldrich.com |
Formation of Key Precursor Intermediates
The biosynthesis of complex coumarins, including this compound, relies on the formation of simpler coumarin precursors. The core structure of these precursors is derived from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. This pathway begins with the amino acid L-phenylalanine.
Umbelliferone (7-hydroxycoumarin) is a central precursor in the biosynthesis of many coumarins. Its formation from L-phenylalanine involves a series of enzymatic steps. Initially, L-phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. Subsequent ortho-hydroxylation of p-coumaric acid is a critical step leading to the formation of the coumarin ring structure.
The key enzymes involved in the biosynthesis of umbelliferone are detailed in the table below.
| Enzyme | Abbreviation | Function in Umbelliferone Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to form cinnamic acid. |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid. |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. |
| p-Coumaroyl-CoA 2'-hydroxylase | C2'H | Catalyzes the ortho-hydroxylation of p-coumaroyl-CoA, a key step leading to umbelliferone formation. |
Esculetin (B1671247) (6,7-dihydroxycoumarin) and Scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin) are other important coumarin intermediates. Their biosynthesis also branches from the phenylpropanoid pathway. The formation of scopoletin, for instance, involves the precursor feruloyl-CoA. nih.gov The enzyme feruloyl-CoA 6'-hydroxylase 1 (F6'H1), a 2-oxoglutarate-dependent dioxygenase, catalyzes the ortho-hydroxylation of feruloyl-CoA, a pivotal step in scopoletin biosynthesis. nih.gov In some organisms, esculetin can be converted to scopoletin through the action of a catechol-O-methyltransferase. researchgate.net
Biodegradation Pathways in Microorganisms
Microorganisms play a crucial role in the environmental degradation of coumarins. The soil bacterium Pseudomonas mandelii has been identified as capable of utilizing 7-hydroxycoumarin (umbelliferone) as a sole source of carbon and energy. frontiersin.org The degradation pathway involves a series of enzymatic reactions that break down the coumarin structure.
The initial step in the catabolism of 7-hydroxycoumarin in P. mandelii is the reduction of the C3-C4 double bond of the lactone ring, a reaction catalyzed by an alcohol dehydrogenase-type enzyme. researchgate.netnih.gov This leads to the formation of 7-hydroxy-3,4-dihydrocoumarin. researchgate.netnih.gov This intermediate is then hydrolyzed to 3-(2,4-dihydroxyphenyl)propionic acid. researchgate.netnih.gov
Further degradation of 3-(2,4-dihydroxyphenyl)propionic acid is mediated by a set of enzymes encoded by the hcd gene cluster. nih.gov The enzyme HcdA, a flavin-binding hydroxylase, catalyzes the ipso-hydroxylation of 3-(2,4-dihydroxyphenyl)propionic acid to form 3-(2,3,5-trihydroxyphenyl)propionic acid. nih.gov Subsequently, the extradiol dioxygenase HcdB cleaves the aromatic ring. nih.gov
The key enzymes and intermediates in the biodegradation of 7-hydroxycoumarin by Pseudomonas mandelii are summarized below.
| Enzyme/Gene Cluster | Intermediate/Product | Function in Biodegradation Pathway |
| Alcohol Dehydrogenase (HcdE) | 7-hydroxy-3,4-dihydrocoumarin | Reduction of the C3-C4 double bond of 7-hydroxycoumarin. researchgate.netnih.gov |
| (Spontaneous) | 3-(2,4-dihydroxyphenyl)propionic acid | Hydrolysis of 7-hydroxy-3,4-dihydrocoumarin. researchgate.netnih.gov |
| HcdA (hydroxylase) | 3-(2,3,5-trihydroxyphenyl)propionic acid | Ipso-hydroxylation of 3-(2,4-dihydroxyphenyl)propionic acid. nih.gov |
| HcdB (dioxygenase) | (2E,4E)-2,4-dihydroxy-6-oxonona-2,4-dienedioic acid | Oxidative meta-cleavage of the aromatic ring of 3-(2,3,5-trihydroxyphenyl)propionic acid. nih.gov |
| HcdC (hydrolase) | Further breakdown products | Putative hydrolase involved in the subsequent degradation steps. nih.gov |
Table of Compounds
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 7-Hydroxy-3-methoxycoumarin |
| Benzopyran-2-one |
| Coumarin (B35378) |
| 2,4-Dihydroxybenzaldehyde (B120756) |
| Methoxyacetic acid |
Biological Activities: Pre Clinical Investigations
Antimicrobial Efficacy (In vitro and In vivo Non-Human Models)
Coumarins, a significant class of benzopyrones found in various plants, have garnered considerable attention from medicinal chemists due to their diverse pharmacological properties. nih.gov Pre-clinical studies have explored the antimicrobial potential of coumarin (B35378) derivatives, including those with hydroxyl and methoxy (B1213986) substitutions, against a range of pathogenic microorganisms.
Derivatives of 7-hydroxycoumarin have demonstrated notable antibacterial activity in various in vitro studies. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potent inhibitory effects. orientjchem.org For instance, 7-hydroxycoumarin has been shown to possess strong inhibitory activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Shigella flexneri. sunankalijaga.org
Research indicates that modifications to the basic coumarin structure, such as the addition of pharmacophoric groups at the C-7 position, can influence biological activity. sunankalijaga.org Studies on various coumarin derivatives have confirmed that these compounds are often more active against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, compared to Gram-negative strains. nih.gov The mechanism of action for coumarins is suggested to involve the disruption of the bacterial cell membrane. orientjchem.org
| Compound/Derivative | Bacterial Strain | Gram Type | Activity/Measurement | Reference |
|---|---|---|---|---|
| 7-(hydroxy)coumarin (20% conc.) | Staphylococcus aureus | Positive | 24.55 mm inhibition zone | sunankalijaga.org |
| 7-(hydroxy)coumarin (20% conc.) | Shigella flexneri | Negative | 20.43 mm inhibition zone | sunankalijaga.org |
| 7-O-coumarinyl derivatives | Bacillus subtilis | Positive | Potent Activity | miami.edu |
| 7-O-coumarinyl derivatives | Staphylococcus aureus | Positive | Potent Activity | miami.edu |
| 7-O-coumarinyl derivatives | Escherichia coli | Negative | Moderate Activity | miami.edu |
The antifungal properties of 7-hydroxycoumarin derivatives have been investigated against various fungal pathogens. A derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, demonstrated significant antifungal activity against Aspergillus fumigatus and A. flavus, with Minimum Inhibitory Concentration (MIC) values of 16 μg/mL. nih.gov Further studies on this compound revealed that it inhibits both mycelial growth and conidia germination, likely by affecting the fungal cell wall structure. nih.gov
Another related natural coumarin, scopoletin (B1681571), has shown fungistatic activity against the multidrug-resistant strain Candida tropicalis. frontiersin.org The mechanism of action for scopoletin was linked to the fungal cell wall and its effect on plasma membrane sterols. frontiersin.org Additionally, newly synthesized ester derivatives of 7-hydroxycoumarin have shown potent activity against a panel of fungi including Candida albicans, Candida krusei, and Cryptococcus neoformans. miami.edu
| Compound/Derivative | Fungal Strain | Activity/Measurement (MIC) | Reference |
|---|---|---|---|
| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus | 16 μg/mL | nih.gov |
| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus flavus | 16 μg/mL | nih.gov |
| Scopoletin | Candida tropicalis | 50 μg/L | frontiersin.org |
| Fluorinated 7-hydroxycoumarin derivative (5f) | Botrytis cinerea | EC50 of 5.75 µg/mL | semanticscholar.org |
| Fluorinated 7-hydroxycoumarin derivative (5f) | Rhizoctonia solani | EC50 of 28.96 µg/mL | semanticscholar.org |
The potential of coumarin derivatives as anti-tubercular agents has been an area of active research. Studies have been conducted on various substituted coumarins against Mycobacterium tuberculosis (MTB). nih.gov While direct studies on 7-Hydroxy-3-methoxycoumarin are limited, research on related structures provides insight into their potential. For example, a series of 4-methyl-7-substituted coumarin derivatives were screened for anti-tubercular activity, where it was found that the presence of electron-withdrawing substituents was beneficial for boosting activity. nih.gov
In other studies, synthetic 7-methoxy-indolizine derivatives, which are structurally related heterocyclic compounds, were evaluated for whole-cell anti-TB screening against susceptible (H37Rv) and multi-drug-resistant (MDR) strains of MTB. plos.org Certain derivatives with a methoxy group demonstrated encouraging anti-TB activity against MDR strains of MTB at a concentration of 16 μg/mL. plos.org These findings suggest that the coumarin scaffold, particularly with substitutions at the 7-position, is a promising area for the development of novel anti-tubercular agents.
Antioxidant and Free Radical Scavenging Properties
The antioxidant activities of hydroxycoumarins are of significant interest due to the role of oxidative stress in various diseases. researchgate.net These compounds can act as antioxidants through several mechanisms, including scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.
7-Hydroxycoumarin and its derivatives have been shown to modulate oxidative processes. These compounds can scavenge reactive oxidizing species such as hypochlorous acid. nih.govsigmaaldrich.com The antioxidant effects of flavonoids and polyphenols, which are structurally related to coumarins, involve mechanisms like ROS scavenging and inhibiting oxidases that produce superoxide (B77818) anions. mdpi.com
In studies involving human neutrophils, 7-hydroxycoumarin demonstrated the ability to modulate their oxidative metabolism. nih.govsigmaaldrich.com Interestingly, while it acts as a scavenger, the oxidation of hydroxylated coumarins by the enzyme myeloperoxidase can produce reactive coumarin radical intermediates, indicating a complex role in cellular oxidative balance. nih.govsigmaaldrich.com Studies on 3-methoxy derivatives have also highlighted their remarkable reactivity in systems containing superoxide radicals. nih.gov The hydroxyl group in such compounds plays a crucial role in reducing ROS, including peroxyl and hydroxyl radicals. mdpi.com
Coumarin derivatives have been examined for their ability to inhibit lipid peroxidation, a key process in cellular damage initiated by free radicals. mdpi.com In a study of various coumarin derivatives, the inhibition of lipid peroxidation ranged from 7.0% to 91.0%. mdpi.comresearchgate.net It was noted that compounds with substituents at the 6 or 7-position of the coumarin core generally exhibited high rates of inhibition. mdpi.comresearchgate.net
Specifically, a derivative closely related to the subject compound, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, achieved a lipid peroxidation inhibition of 91.0%, demonstrating the significant potential of this class of compounds in preventing oxidative damage to lipids. mdpi.comresearchgate.net
Anti-inflammatory Effects (In vitro and Cellular Models)
The anti-inflammatory properties of hydroxycoumarins have been explored through their ability to modulate key inflammatory pathways in cellular models, often using lipopolysaccharide (LPS)-stimulated macrophages to induce an inflammatory response.
The production of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is typically low in resting cells but is markedly increased following inflammatory stimuli like LPS. Research has shown that the reduction in NO and PGE2 by 4-Hydroxy-7-methoxycoumarin is directly linked to its ability to suppress the expression of iNOS and COX-2 proteins in LPS-stimulated macrophages nih.govnih.govmdpi.com. By inhibiting the expression of these pro-inflammatory enzymes, the compound effectively curtails the inflammatory cascade at a crucial point.
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are central to initiating and amplifying inflammatory responses openveterinaryjournal.comnih.govresearchgate.net. Studies on 4-Hydroxy-7-methoxycoumarin have revealed its potent ability to decrease the production of TNF-α, IL-1β, and IL-6 in LPS-activated macrophages nih.govnih.govmdpi.com. This broad-spectrum inhibition of key cytokines highlights a significant mechanism for its anti-inflammatory action. Furthermore, other methoxy-substituted coumarins, such as 7,8-dimethoxycoumarin, have also been found to inhibit the expression of IL-6 in human keratinocytes treated with TNF-α mdpi.com. These findings suggest that the methoxy-coumarin scaffold is a promising structure for the modulation of cytokine production.
Antiproliferative and Anticancer Activities (In vitro and Animal Models)
The potential of coumarin derivatives as anticancer agents has been an area of active investigation, with numerous studies reporting on their ability to inhibit the growth of various cancer cell lines.
While specific studies on this compound are scarce, the broader family of 7-hydroxycoumarins has shown significant antiproliferative effects across a range of cancer models. The parent compound, 7-hydroxycoumarin (also known as Umbelliferone), has been found to be effective against human breast cancer cell lines, with IC50 values of 10.31 µM in MCF-7 cells and 15.56 µM in MDA-MB-231 cells nih.gov.
The addition of other functional groups to the 7-hydroxycoumarin scaffold often enhances its anticancer potency. For example, a high-affinity 3-substituted 7-hydroxycoumarin derivative was shown to inhibit the proliferation of A549 non-small cell lung cancer cells acs.orgnih.gov. Similarly, synthetic hybrids of 4-methyl-7-hydroxycoumarin with 1,2,3-triazole showed potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values significantly lower than the conventional chemotherapy drug cisplatin (B142131) researchgate.net. Methoxy group-enriched coumarin-chalcone hybrids have also demonstrated promising antiproliferative effects against AGS (gastric), HepG2 (liver), PC-3 (prostate), and MCF-7 (breast) cancer cell lines nih.gov. These findings underscore the potential of the coumarin scaffold as a template for the development of novel anticancer agents.
Demonstrated Tumor-Specific Cytotoxicity
Preclinical studies have highlighted the potential of this compound and its isomer, scopoletin, as cytotoxic agents against various cancer cell lines. Research has shown that these compounds exhibit inhibitory effects on the proliferation of human leukemia cells. nih.gov For instance, isoscopoletin (B190330) demonstrated a half-maximal inhibitory concentration (IC50) of 4.0 µM against CCRF-CEM leukemia cells. nih.govglpbio.com
The cytotoxic effects of coumarin derivatives have been observed to be more pronounced in tumor cells compared to normal cells, indicating a degree of tumor specificity. researchmap.jp While leukemia cell lines have shown a trend of being more sensitive to scopoletin, the response can be tumor-type dependent. nih.gov Some studies have also reported on the cytotoxic effects of scopoletin in other cancer cell lines, including those of benign prostatic hyperplasia. sdiarticle2.in A derivative, 7-hydroxy-3,4-dihydrocadalene, has shown cytotoxic activity against breast cancer cells, which was linked to the induction of oxidative stress-mediated apoptosis. nih.gov
Table 1: Cytotoxic Activity of Isoscopoletin Against Leukemia Cells
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| CCRF-CEM | Isoscopoletin | 4.0 |
| CCRF-CEM | Scopoletin | 2.6 |
Data sourced from Adams M, et al. (2006). nih.gov
Mechanisms of Multidrug Resistance (MDR) Reversal
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in tumor cells. Interestingly, this compound has demonstrated potential in overcoming this resistance. In a study involving a multidrug-resistant leukemia cell line, CEM/ADR5000, isoscopoletin exhibited a potent cytotoxic effect with an IC50 value of 1.6 µM. nih.govglpbio.com This indicates that the resistant cell line was even more sensitive to isoscopoletin than its non-resistant counterpart, CCRF-CEM. nih.govebi.ac.uk
Notably, the CEM/ADR5000 cells did not show cross-resistance to scopoletin and isoscopoletin, which is often observed with standard cytostatic drugs like doxorubicin, vincristine, and paclitaxel. nih.govebi.ac.uk This suggests that this compound and its related compounds may circumvent the common mechanisms of multidrug resistance, such as the efflux of drugs by ABC transporters like P-glycoprotein. nih.gov Coumarin derivatives, in general, are being explored as novel MDR modulators due to their potential to reverse MDR with low toxicity to normal cells. researchmap.jp
Table 2: Comparative Cytotoxicity in Non-Resistant and Multidrug-Resistant Leukemia Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| CCRF-CEM (Non-Resistant) | Isoscopoletin | 4.0 |
| CEM/ADR5000 (Multidrug-Resistant) | Isoscopoletin | 1.6 |
| CCRF-CEM (Non-Resistant) | Scopoletin | 2.6 |
| CEM/ADR5000 (Multidrug-Resistant) | Scopoletin | 1.6 |
Data sourced from Adams M, et al. (2006). nih.gov
Other Noteworthy Pharmacological Potentials
Anticoagulant Activity
Coumarins are a well-known class of compounds, with many derivatives exhibiting anticoagulant properties. mabjournal.comhu.edu.jo Their mechanism of action often involves the competitive inhibition of vitamin K, which is crucial for the biosynthesis of prothrombin and other clotting factors. mabjournal.com While 4-hydroxycoumarins are particularly noted for their anticoagulant effects, the broader class of coumarins has been extensively studied for these properties. biotech-asia.orgnih.govnih.gov The structural features of coumarin derivatives, including substitutions on the coumarin ring, play a significant role in their anticoagulant potential. nih.gov
Antiviral Properties
The antiviral potential of coumarin derivatives has been investigated against a range of viruses. nih.gov Isoscopoletin, for instance, has been reported to possess inhibitory activity against the replication of the Hepatitis B virus (HBV). glpbio.com Furthermore, derivatives of 7-hydroxycoumarin have been synthesized and evaluated for their activity against the Flaviviridae family of viruses. nih.gov The interest in coumarins as antiviral agents also extends to their potential inhibition of key viral enzymes, such as those involved in the replication cycle of HIV. sysrevpharm.org Other studies have explored the antiviral action of coumarins against viruses like the human respiratory syncytial virus (RSV). mdpi.com
Antidiabetic and Neuroprotective Effects
Preclinical research has indicated that scopoletin, an isomer of this compound, possesses both antidiabetic and neuroprotective properties. nih.govfrontiersin.org The neuroprotective effects have been observed in models of neuro-damage and neurodegenerative diseases. nih.govbslonline.org For example, scopoletin has been shown to protect primary hippocampal neurons from alcohol-induced apoptosis. bslonline.org It also exhibits potential in the context of Alzheimer's disease by inhibiting acetylcholinesterase and reducing amyloid-beta-induced neurotoxicity. nih.gov In terms of antidiabetic potential, derivatives of coumarin, such as 3-arylcoumarins, have been synthesized and evaluated for their ability to lower blood glucose levels. nih.gov
Table 3: Neuroprotective Effects of Scopoletin
| Effect | Model System | Finding |
|---|---|---|
| Protection against Aβ42-induced neurotoxicity | PC12 cell culture | 69% protection at 40 µM |
| Protection against H2O2-induced cytotoxicity | PC12 cell culture | 73% protection at 40 µM |
| Inhibition of Aβ42 fibril formation | In vitro assay | Up to 57% inhibition at 40 µM |
| Acetylcholinesterase (AChE) inhibition | Enzyme assay | IC50 of 5.34 µM |
| Butyrylcholinesterase (BuChE) inhibition | Enzyme assay | IC50 of 9.11 µM |
Data sourced from Garge, R., et al. (2019). nih.gov
Regulation of Melanogenesis
Melanogenesis, the process of melanin (B1238610) production, is crucial for skin pigmentation and protection against UV radiation. mdpi.com Studies have shown that scopoletin can stimulate melanogenesis. nih.govnih.gov In B16F10 melanoma cells, scopoletin was found to increase melanin synthesis in a dose-dependent manner without being toxic to the cells at concentrations below 50 µM. nih.govnih.gov This increase in melanin production is associated with an upregulation of tyrosinase activity, the rate-limiting enzyme in melanogenesis. nih.govnih.gov The mechanism of action involves the stimulation of microphthalmia-associated transcription factor (MITF) and tyrosinase expression through the phosphorylation of cAMP response element-binding protein (CREB). nih.govnih.govresearchgate.net Other 7-hydroxycoumarin derivatives, such as 7-hydroxy-4-methylcoumarin, have also been shown to enhance melanogenesis through various signaling pathways. nih.govnih.gov
Estrogenic and Antiestrogenic Modulation (In vitro and Animal Studies)
Based on available scientific literature, no specific preclinical studies investigating the direct estrogenic or antiestrogenic activities of this compound have been reported. Research on related compounds has been conducted, but data for this specific molecule is not present in current literature.
Immunomodulatory Effects (e.g., Vγ9Vδ2 T cell activation)
There is currently a lack of published preclinical research focused on the immunomodulatory effects of this compound, including its potential to activate Vγ9Vδ2 T cells. While the broader class of coumarins has been investigated for various biological activities, specific data pertaining to the immunomodulatory properties of the 7-hydroxy-3-methoxy substituted derivative are not available.
Molecular Mechanisms and Cellular Pathways
Interaction with Specific Molecular Targets
Investigation of Receptor Binding Profiles
Scopoletin (B1681571) has been shown to interact with several specific molecular receptors. In silico molecular docking studies have revealed that scopoletin can bind to Nuclear Factor-kappa B (NF-κB) and its regulatory protein, IκB kinase. mdpi.com Additional computational analyses have identified potential binding interactions with the PFKFB3 receptor, with specific amino acid residues such as TYR424, LYS168, ALA44, LYS47, and THR48 being important for this interaction. researcher.life Furthermore, molecular docking has indicated that scopoletin interacts with the catalytic sites of key enzymes involved in neurodegenerative diseases, including Aβ42 and acetylcholinesterase (AChE), forming stable protein-ligand complexes. nih.gov
Elucidation of Enzyme Inhibition Mechanisms (e.g., Aromatase, Tyrosinase)
The inhibitory effects of scopoletin on key enzymes such as aromatase and tyrosinase have been investigated, revealing distinct mechanisms of action.
Aromatase: Aromatase, a cytochrome P450 enzyme, is critical for estrogen biosynthesis. nih.gov Studies evaluating the inhibitory potential of scopoletin on aromatase have reported a high IC50 value of over 640 μM in microsomal assays, indicating weak direct inhibitory activity against this enzyme. nih.govschoolforrestorativemedicine.com
Tyrosinase: Tyrosinase is the rate-limiting enzyme in melanin (B1238610) synthesis. nih.gov Unlike many other coumarin (B35378) derivatives that directly inhibit tyrosinase, scopoletin does not act as a direct inhibitor of the enzyme's activity. nih.govmdpi.com Instead, its influence on melanogenesis is mediated through the upregulation of tyrosinase expression at the cellular level. nih.govresearchgate.net
Modulation of Intracellular Signaling Cascades
Suppression of the NF-κB Pathway
A significant mechanism underlying the anti-inflammatory effects of scopoletin is its ability to suppress the NF-κB signaling pathway. gnu.ac.krfrontiersin.orgall-imm.com This suppression is achieved by inhibiting the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). gnu.ac.krresearchgate.net By preventing IκBα degradation, scopoletin effectively blocks the nuclear translocation of the active NF-κB subunits. gnu.ac.kr This sequestration of NF-κB in the cytoplasm prevents it from binding to DNA and transcribing pro-inflammatory genes, thereby downregulating the inflammatory response. frontiersin.orgresearchgate.netnih.gov This mechanism has been observed in various cell types, including vascular endothelial cells and dendritic cells. gnu.ac.krfrontiersin.org
Differential Modulation of MAPK Signaling (ERK, JNK, p38)
Scopoletin demonstrates a differential modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38. The specific effects appear to be context-dependent. In some studies, scopoletin has been shown to selectively downregulate serum-induced ERK1/2 phosphorylation without affecting the phosphorylation of p38 MAPK or JNK. psgcas.ac.inresearchgate.net In other cellular contexts, its anti-inflammatory effects have been linked to the inhibition of p38 MAPK signaling. psgcas.ac.in Furthermore, in the context of melanogenesis, the effects of scopoletin on tyrosinase expression were partially blocked by a p38 MAPK inhibitor, suggesting that its activity is, in part, mediated through the p38 pathway. nih.gov
Regulation of the PI3K/Akt/GSK-3β Pathway
Scopoletin has been identified as a modulator of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase-3β (GSK-3β) pathway. Evidence suggests that scopoletin can activate this signaling cascade. researchgate.netresearchgate.net For instance, it has been shown to promote the phosphorylation of both PI3K and Akt. researchgate.net This activation of the PI3K/Akt pathway can, in turn, influence the activity of downstream targets like GSK-3β. In certain cancer cell lines, scopoletin has been observed to reduce the expression of GSK-3β, which is a downstream target of Akt. researchgate.netnih.gov The modulation of this pathway is implicated in the anti-tumor and insulin-sensitizing effects of scopoletin. researchgate.netresearchgate.net
Data Tables
Table 1: Interaction of 7-Hydroxy-3-methoxycoumarin with Molecular Targets
| Molecular Target | Type of Interaction | Investigated Effect |
| NF-κB and IκB Kinase | Binding | Potential modulation of the NF-κB pathway mdpi.com |
| PFKFB3 Receptor | Binding | Potential inhibition of cancer cell metabolism researcher.life |
| Aβ42 and AChE | Binding | Potential neuroprotective effects nih.gov |
| Aromatase | Weak Inhibition | High IC50 value (>640 μM), not a potent inhibitor nih.govschoolforrestorativemedicine.com |
| Tyrosinase | No Direct Inhibition | Upregulates enzyme expression nih.gov |
Table 2: Modulation of Intracellular Signaling Cascades by this compound
| Signaling Pathway | Effect | Key Molecular Events |
| NF-κB | Suppression | Inhibition of IκBα phosphorylation and degradation, preventing NF-κB nuclear translocation gnu.ac.krfrontiersin.orgresearchgate.net |
| MAPK (ERK, JNK, p38) | Differential Modulation | Selective downregulation of ERK1/2 phosphorylation in some contexts; inhibition of p38 in others psgcas.ac.inresearchgate.netnih.gov |
| PI3K/Akt/GSK-3β | Activation/Regulation | Increased phosphorylation of PI3K and Akt; decreased expression of GSK-3β in some cancer cells researchgate.netresearchgate.netnih.gov |
Activation of the cAMP/PKA/CREB Pathway
The cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) signaling pathway is a crucial regulator of gene transcription, primarily through the activation of cAMP-dependent protein kinase (PKA) and the subsequent phosphorylation of the transcription factor cAMP response element-binding protein (CREB). nih.gov While the direct action of this compound on this specific pathway has not been extensively detailed in available research, studies on related coumarin compounds provide insights into potential mechanisms. For instance, research on 6-methylcoumarin (B191867) demonstrated that it promotes melanogenesis by significantly increasing the phosphorylation of both PKA and CREB. nih.gov This suggests that certain coumarin derivatives can operate upstream of the PKA/CREB signaling cascade to modulate gene expression. nih.gov The activation of this pathway typically involves an increase in cellular cAMP, which in turn activates PKA, leading to CREB phosphorylation and its role as a transcription factor. nih.govnih.gov
Regulation of Key Cellular Processes
Induction of Cell Cycle Arrest
Several studies on coumarin derivatives indicate their significant role in halting the cell cycle, a primary mechanism for inhibiting the proliferation of cancer cells. The closely related compound, 7-hydroxycoumarin, has been shown to induce cell cycle arrest in various cancer cell lines. In cisplatin-resistant ovarian cancer cells, 7-hydroxycoumarin treatment led to an arrest at the G2/M phase of the cell cycle. ajol.info This was associated with a downregulation of regulatory proteins that promote entry into mitosis. ajol.info Specifically, the population of cells in the G2/M phase increased in a concentration-dependent manner. ajol.info In other studies involving non-small cell lung carcinoma cell lines, both coumarin and 7-hydroxycoumarin were found to inhibit cell growth by inducing arrest in the G1 phase. researchgate.net Furthermore, a novel synthetic N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide was found to induce cell cycle arrest in the S phase in HepG-2 liver cancer cells, suggesting interference with DNA replication. nih.gov
Table 1: Effect of Coumarin Derivatives on Cell Cycle Phases
| Compound | Cell Line | Affected Phase | Key Findings | Reference |
|---|---|---|---|---|
| 7-Hydroxycoumarin | Cisplatin-resistant ovarian cancer (SKVCR) | G2/M | Increased cell population in G2/M phase with increasing concentration. | ajol.info |
| 7-Hydroxycoumarin | Non-small cell lung carcinoma | G1 | Inhibition of cell proliferation through G1 phase arrest. | researchgate.net |
| 8-Methoxycoumarin-3-carboxamide derivative | Hepatocellular carcinoma (HepG-2) | S | Increase in the percentage of cells in S phase, with a decrease in G1 and G2/M phases. | nih.gov |
Mechanisms of Apoptosis Induction (e.g., Caspase Activation, Mitochondrial Pathway)
The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Research on coumarins has revealed their ability to trigger apoptosis through various cellular pathways. The induction of apoptosis by coumarins often occurs via mitochondrial pathways, which can involve the modulation of NF-κB and p53 pathways, ultimately leading to the activation of caspase-3 dependent mechanisms. nih.gov
Studies specifically on 7-hydroxycoumarin (7-HC) in A549 human lung carcinoma cells have shown that it induces rapid activation of caspase-3. nih.gov A 24-hour exposure to 1.85 mM 7-HC resulted in a notable conversion of procaspase-3 to the active caspase-3, in addition to the cleavage of poly(ADP-ribose)polymerase (PARP), a key substrate of executioner caspases. nih.gov This activation of the caspase cascade is a hallmark of apoptosis. The process involves a time-dependent increase in the cleavage of procaspase-3 to its active form, C-3, which was observed in cells treated with 7-HC. nih.gov The broader family of coumarins has been noted for these apoptogenic effects, which are frequently linked to the intrinsic, or mitochondrial, pathway of apoptosis. nih.govmdpi.com
Table 2: Apoptotic Effects of 7-Hydroxycoumarin
| Cell Line | Concentration | Duration | Key Observations | Reference |
|---|---|---|---|---|
| A549 (Human Lung Carcinoma) | 1.85 mM | 24 hours | 65% increase in caspase-3 activity. | nih.gov |
| A549 (Human Lung Carcinoma) | 0.92 and 1.85 mM | 24 hours | Immunodetection of cleaved caspase-3 and PARP cleavage. | nih.gov |
Interaction with DNA and Induction of DNA Damage
The interaction with and subsequent damage to DNA is another mechanism through which anticancer agents can exert their effects. While direct studies on this compound are limited, research on related coumarin structures provides relevant insights. For instance, a novel 8-methoxycoumarin-3-carboxamide derivative was shown to interfere with DNA replication and induce DNA damage, which contributed to its ability to cause S-phase cell cycle arrest. nih.gov
In other studies, various 7-oxycoumarins were tested for phototoxicity and demonstrated an ability to cause photo-induced nicking of DNA plasmids when exposed to UVA light. nih.gov Additionally, a coumarin-chalcone hybrid, 7-methoxy-3-(E)-3-(3,4,5-trimethoxyphenyl)acryloyl-2H-chromen-2-one, showed a protective effect against DNA damage induced by certain mutagens, suggesting that not all coumarins directly cause DNA damage and some may have protective roles. researchgate.net In cisplatin-resistant ovarian cancer cells, 7-hydroxycoumarin treatment was associated with DNA damage, a key factor in its induction of apoptosis. ajol.info
Analytical and Spectroscopic Characterization Techniques
Structural Elucidation Methodologies
The precise molecular structure of 7-hydroxy-3-methoxycoumarin is determined through a combination of powerful spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by mapping the carbon and hydrogen framework.
¹H-NMR spectroscopy provides information about the chemical environment, connectivity, and number of hydrogen atoms (protons) in the molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons on the aromatic ring, the methoxy (B1213986) group, and the vinyl proton. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) reveal adjacent protons, allowing for the assignment of each signal to a specific position in the molecule.
¹³C-NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for a complete carbon count and gives insight into the electronic environment of each carbon, distinguishing between aromatic, olefinic, carbonyl, and methoxy carbons.
1D and 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish definitive connectivity. COSY experiments identify proton-proton couplings, while HSQC correlates directly bonded carbon-hydrogen pairs. HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in assembling the complete molecular structure and confirming the positions of the hydroxyl and methoxy substituents.
Predicted ¹H-NMR and ¹³C-NMR Data for this compound ¹H-NMR (Proton NMR) Data
| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-4 | ~7.5 - 7.8 | Singlet (s) | N/A |
| H-5 | ~7.3 - 7.5 | Doublet (d) | 8.0 - 9.0 |
| H-6 | ~6.8 - 7.0 | Doublet of doublets (dd) | 8.0 - 9.0, 2.0 - 3.0 |
| H-8 | ~6.7 - 6.9 | Doublet (d) | 2.0 - 3.0 |
| 3-OCH₃ | ~3.8 - 4.0 | Singlet (s) | N/A |
¹³C-NMR (Carbon NMR) Data
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (Carbonyl) | ~160 - 165 |
| C-3 | ~140 - 145 |
| C-4 | ~110 - 115 |
| C-4a | ~115 - 120 |
| C-5 | ~125 - 130 |
| C-6 | ~110 - 115 |
| C-7 | ~160 - 165 |
| C-8 | ~100 - 105 |
| C-8a | ~150 - 155 |
Mass Spectrometry (EI-MS, FAB-MS, HR-FAB-MS, LC/MS/MS, HRESIMS)
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint that can be used to deduce the structure of the molecule. For coumarins, a common fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. benthamopen.com
High-Resolution Mass Spectrometry (HRMS) , such as High-Resolution Fast Atom Bombardment (HR-FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula of the compound, a critical step in confirming its identity. benthamopen.com The molecular formula for this compound is C₁₀H₈O₄, corresponding to an exact mass of approximately 192.0423 Da. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and can provide structural information through controlled fragmentation of a selected precursor ion. rsc.org
Expected Mass Spectrometry Data for this compound
| Technique | Expected Observation | Information Gained |
|---|---|---|
| EI-MS | Molecular ion [M]⁺ at m/z 192, followed by fragments corresponding to losses of CH₃, CO, and OCH₃. | Molecular weight and structural fingerprint. |
| HRESIMS | Highly accurate m/z for the molecular ion (e.g., [M+H]⁺ at ~193.0495). | Unambiguous elemental formula (C₁₀H₈O₄). |
| LC/MS/MS | Precursor ion selection (m/z 193) and subsequent generation of product ions. | Structural confirmation and differentiation from isomers. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), ether (C-O), and aromatic (C=C) groups.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the coumarin (B35378) core gives rise to strong absorption bands in the UV-Vis region. The position of the maximum absorption (λmax) is sensitive to the substitution pattern on the coumarin ring. cdnsciencepub.com Ionization of the hydroxyl group can cause a bathochromic (red) shift in the spectrum. cdnsciencepub.com
Expected Spectroscopic Data for this compound
| Spectroscopy | Characteristic Feature | Expected Wavenumber/Wavelength |
|---|---|---|
| IR | O-H stretching (hydroxyl) | 3200-3500 cm⁻¹ (broad) |
| C=O stretching (lactone) | 1700-1750 cm⁻¹ | |
| C=C stretching (aromatic) | 1500-1600 cm⁻¹ | |
| C-O stretching (ether & phenol) | 1000-1300 cm⁻¹ |
| UV-Vis | π → π* transitions | λmax ~320-360 nm |
Purity Assessment and Quantitative Analytical Methods
Beyond structural elucidation, analytical techniques are essential for determining the purity of a sample of this compound and for quantifying its concentration in various matrices.
Chromatographic Techniques (Thin Layer Chromatography, High-Performance Liquid Chromatography, Gas Chromatography, Ultra-Performance Liquid Chromatography)
Chromatography is a set of laboratory techniques for the separation of mixtures.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. For this compound, TLC can quickly establish the presence of impurities by observing additional spots on the plate under UV light.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique. acs.org A reversed-phase HPLC method, using a C18 column and a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent (like methanol (B129727) or acetonitrile), can be developed to separate this compound from impurities. The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration.
Gas Chromatography (GC) can be used for the analysis of volatile and thermally stable compounds. While less common for coumarins than HPLC due to their polarity, derivatization can be employed to increase volatility for GC analysis.
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. researchgate.netnih.govacs.org UPLC, often coupled with mass spectrometry (UPLC-MS), is a powerful tool for the rapid and sensitive analysis of coumarins in complex samples. researchgate.netacs.org
Elemental Analysis
Elemental analysis is a process that determines the elemental composition of a compound. For a pure sample of this compound (C₁₀H₈O₄), combustion analysis is used to determine the mass percentages of carbon and hydrogen. The results are compared to the theoretical values to confirm the elemental formula and assess the purity of the compound. wikipedia.orgelementar.com An acceptable match, typically within ±0.4%, provides strong evidence for the compound's identity and purity. researchgate.net
Theoretical Elemental Composition of this compound (C₁₀H₈O₄)
| Element | Theoretical Percentage |
|---|---|
| Carbon (C) | 62.50% |
| Hydrogen (H) | 4.20% |
Advanced Characterization for Specialized Applications
Specialized analytical techniques are employed to investigate the specific physicochemical properties of this compound, providing insights into its behavior in various applications, from biological sensing to materials science.
Spectrofluorimetry is a key technique for characterizing coumarins due to their inherent fluorescent properties. 7-hydroxycoumarins are widely utilized as fluorescent sensors and probes in biological applications. The fluorescence characteristics, including excitation and emission maxima, Stokes shift, and quantum yield, are fundamental to their application. For instance, a study on 7-hydroxycoumarin fluorophores identified favorable properties such as a Stokes shift exceeding 100 nm and quantum yields as high as 0.32. nih.govacs.org The fluorescence of 7-hydroxycoumarins can be complex, particularly in solvents containing water, due to the ground-state equilibrium between the phenol (B47542) and phenolate (B1203915) anion forms. scilit.com
Fluorescence quenching analysis is a powerful method to study the interaction of fluorophores like this compound with other molecules (quenchers). This process can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching (formation of a non-fluorescent complex).
In a study analyzing various coumarin derivatives, the fluorescence quenching by 4-hydroxy-TEMPO was determined to be an entirely dynamic process. nih.gov This was confirmed by observing the linear relationship in Stern-Volmer plots and by temperature-dependent measurements. nih.gov The bimolecular quenching rate constants (kq) were calculated for several coumarins, providing a quantitative measure of the quenching efficiency. nih.gov
Conversely, fluorescence quenching can also be static. The binding of a specific 7-hydroxycoumarin derivative to the Macrophage Migration Inhibitory Factor (MIF) protein resulted in concentration-dependent fluorescence quenching. nih.govacs.org Fluorescence lifetime analysis confirmed this to be a static quenching mechanism, ruling out random collisional quenching and indicating the formation of a stable complex. nih.gov This property was leveraged to determine a dissociation constant (KS) of 16 ± 3 nM for the fluorophore-protein complex. nih.govacs.org
Table 1: Spectrofluorimetric and Quenching Data for Representative 7-Hydroxycoumarins
| Parameter | Value | Compound Context | Source |
|---|---|---|---|
| Quantum Yield (Φ) | 0.32 | 7-Hydroxycoumarin derivative for MIF binding | nih.govacs.org |
| Stokes Shift | >100 nm | 7-Hydroxycoumarin derivative for MIF binding | nih.govacs.org |
| Dissociation Constant (KS) | 16 ± 3 nM | Binding to MIF protein (Static Quenching) | nih.govacs.org |
Cyclic Voltammetry and Electrochemical Studies
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of compounds like this compound. Studies on 7-hydroxycoumarins have shown that they undergo a pH-dependent, irreversible oxidation process. theijes.com This indicates that the electrochemical behavior is sensitive to the proton concentration in the medium, which is expected due to the presence of the hydroxyl group.
The electrochemical reduction of related coumarin derivatives, specifically derivatives of 3,3'-methylene-bis(4-hydroxycoumarin), has also been investigated in aprotic media. lew.ro The cyclic voltammograms for these compounds typically show two reduction waves. The first wave corresponds to a quasi-reversible, single-electron transfer that forms an unstable anion radical. lew.ro The second wave is generally an irreversible electron transfer process. lew.ro The similarity in peak potentials among different derivatives suggests that substituents on an attached phenyl ring have an insignificant influence on the core redox process of the coumarin moiety. lew.ro This implies that the electrochemical behavior of this compound would be primarily dictated by the hydroxycoumarin core.
Table 2: Electrochemical Characteristics of Dicoumarol Derivatives
| Process | Characteristics | Source |
|---|---|---|
| First Reduction Wave | Monoelectronic, quasi-reversible charge transfer | lew.ro |
| Second Reduction Wave | Irreversible electron transfer | lew.ro |
Thermogravimetric Analysis
Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of a compound. While specific TGA data for this compound is not detailed in the searched literature, studies on related coumarin structures provide valuable insights into the general thermal stability of this class of compounds.
For example, TGA has been used to evaluate the thermal properties of novel 3-substituted coumarin derivatives, which showed good thermal stability with decomposition temperatures (corresponding to 5% weight loss) in the range of 220–364 °C under a nitrogen atmosphere. researchgate.net In another application, TGA was used to investigate the effect of 7-hydroxycoumarin as an additive on the thermo-oxidative stability of linear low-density polyethylene (B3416737) (LLDPE). researchgate.net The results indicated that 7-hydroxycoumarin moderately improved the thermo-oxidative stability of the polymer in both solid and melt states, showcasing its potential as a thermal stabilizer. researchgate.net The technique has also been employed to determine the vaporization enthalpy of related compounds like 7-Methoxy-4-methylcoumarin. nih.govacs.org These studies collectively suggest that the coumarin scaffold possesses significant thermal stability.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. It is a powerful tool for studying the antioxidant and radical scavenging activity of compounds.
The anti-hydroxyl radical (HO•) activity of various coumarin derivatives has been measured using EPR spectroscopy. nih.gov In such experiments, a compound's ability to scavenge the highly reactive hydroxyl radical is quantified by observing the decrease in the EPR signal of a spin trap adduct. The presence of hydroxyl and methoxy groups, as found in this compound, is known to influence the antioxidant capacity of phenolic compounds. The electron-donating effects of these substituents can stabilize the resulting radical after hydrogen atom donation, enhancing scavenging activity. nih.gov EPR studies, therefore, provide direct evidence and quantification of the free-radical interacting potential of these molecules, which is crucial for applications in fields where antioxidant properties are desired. nih.gov
Advanced Applications in Research and Technology
Development as Fluorescent Probes and Bioimaging Agents
The core structure of 7-hydroxycoumarin serves as a versatile fluorophore, characterized by a π-conjugated system with charge transfer properties. mdpi.com Substitutions on this core structure can modulate its photophysical characteristics, leading to the design of probes for specific biological applications. These probes are instrumental in bioimaging, allowing for the visualization and study of dynamic processes within living cells and tissues.
Derivatives of 7-hydroxycoumarin are widely employed as profluorescent substrates to measure the activity of various enzymes. In these assays, the coumarin (B35378) derivative is initially non-fluorescent or weakly fluorescent. Enzymatic modification, such as cleavage of a specific group, releases the highly fluorescent 7-hydroxycoumarin core, leading to a measurable increase in fluorescence that directly correlates with enzyme activity. mdpi.com
Cytochrome P450 (CYP) Enzymes: Certain coumarin derivatives are used as sensitive substrates to measure the oxidative activities of CYP enzymes. For instance, the formation of 7-hydroxycoumarin from coumarin is a specific marker for the activity of the CYP2A6 enzyme in the human liver. mdpi.com
Sulfotransferases (SULTs): The sulfonation of the 7-hydroxyl group on coumarin derivatives by SULTs results in a decrease in fluorescence. This property is harnessed to create selective probe substrates for different SULT subtypes. For example, 3-(4-Methoxyphenyl)-7-hydroxycoumarin has been identified as a selective substrate for the SULT1E1 enzyme. bioscience.fi
Macrophage Migration Inhibitory Factor (MIF): A 7-hydroxycoumarin fluorophore with a high affinity for the tautomerase active site of MIF was developed. nih.gov Binding to MIF quenches the probe's fluorescence, a property that enabled the creation of a novel competition-based assay to quantify MIF binding and identify potential inhibitors. nih.govnih.govsciprofiles.com
| Enzyme Target | 7-Hydroxycoumarin-Based Probe | Assay Principle |
| Cytochrome P450 2A6 (CYP2A6) | Coumarin | Oxidation to fluorescent 7-hydroxycoumarin |
| Sulfotransferase 1E1 (SULT1E1) | 3-(4-Methoxyphenyl)-7-hydroxycoumarin | Sulfonation of 7-hydroxyl group decreases fluorescence |
| Macrophage Migration Inhibitory Factor (MIF) | Phenyl-substituted 7-hydroxycoumarin | Binding to the active site causes fluorescence quenching |
The sensitivity of 7-hydroxycoumarin's fluorescence to its environment makes it an excellent tool for studying protein-ligand interactions. Changes in fluorescence intensity, emission wavelength, or polarization upon binding can provide detailed information about binding mechanisms, affinity, and conformational changes in the protein.
Fluorescence spectroscopy studies have been conducted to explore the binding of 7-hydroxycoumarin derivatives to carrier proteins like Human Serum Albumin (HSA) and Hen Egg White Lysozyme (HEWL). nih.govnih.gov These studies revealed moderate binding affinities and indicated that hydrophobic forces were the dominant drivers in the interaction process. nih.govnih.gov Molecular docking and dynamics simulations have further corroborated these findings, suggesting specific binding sites within the proteins and confirming the stability of the protein-coumarin complex. nih.govresearchgate.net In the case of MIF, the binding of a potent 7-hydroxycoumarin derivative was found to be reversible and resulted in static quenching of fluorescence, which was foundational in developing a fluorescence intensity decrease (FID) assay to screen for other MIF binders. nih.govacs.org
| Protein | 7-Hydroxycoumarin Derivative | Binding Constant (Kb) |
| Human Serum Albumin (HSA) | 7HC-1 | 4.6 x 104 M-1 |
| Human Serum Albumin (HSA) | 7HC-2 | 1.3 x 104 M-1 |
| Human Serum Albumin (HSA) | 7HC-3 | 7.9 x 104 M-1 |
Data sourced from fluorescence emission studies at physiological pH. nih.govresearchgate.net
The fluorescent nature of these coumarins is highly advantageous for tracking their journey into and within living cells. By attaching a 7-methoxycoumarin (B196161) derivative to a molecule of interest, researchers can visualize its uptake and distribution using fluorescence microscopy.
A notable application is the use of a 7-methoxycoumarin-3-carboxylic acid ester as a fluorescent, cell-cleavable protecting group for a phosphonate. nih.gov This strategy allows for the effective quantification of the phosphonate's cellular uptake. The coumarin-derived analogue facilitates no-wash analysis of its biological deprotection inside the cell, revealing rapid internalization. nih.gov Once inside the cell, the location of the fluorescent signal can be compared with specific organelle markers to determine its intracellular fate, such as accumulation in lysosomes. nih.gov
The fluorescence of coumarin derivatives can be engineered to be responsive to pH changes. This is achieved by integrating the coumarin fluorophore with a pH-sensitive chemical moiety within the same molecule. frontiersin.org One such design involves a pH-sensitive heterocycle attached to the coumarin. In acidic conditions, the heterocycle ring opens, which causes a bathochromic (red) shift in the absorption and emission wavelengths of the coumarin. This creates a ratiometric response, where the ratio of fluorescence intensity at two different wavelengths changes according to the pH, allowing for precise pH measurement within cellular compartments. frontiersin.org
Design of Chemical Sensors and Biosensors
The ability to modify the coumarin structure allows for the design of chemosensors that can selectively detect specific ions and molecules. The core principle involves linking the 7-hydroxycoumarin fluorophore to a receptor unit that specifically binds to the target analyte. This binding event triggers a change in the fluorophore's electronic properties, resulting in a detectable optical signal, such as fluorescence quenching or enhancement.
For example, novel cyclotriphosphazenes substituted with 7-hydroxycoumarin derivatives have been synthesized and shown to act as fluorescent chemosensors for ferric ions (Fe³⁺). nih.gov The carbonyl group of the coumarin can participate in coordination with metal ions, leading to a fast and efficient response upon binding. nih.gov Such sensors are valuable for detecting metal ions in biological and environmental samples. nih.govresearchgate.net
Integration in Drug Delivery Systems and Prodrug Design
Prodrugs are inactive derivatives of drug molecules that are converted into the active form within the body. nih.gov This strategy is used to overcome limitations of the parent drug, such as poor solubility or permeability. nih.gov The 7-hydroxycoumarin scaffold has been integrated into prodrug design, serving dual roles as a cleavable promoiety and a fluorescent reporter.
In one approach, a 7-methoxycoumarin-3-carboxylic acid ester was used as a cell-cleavable protecting group to enhance the cellular delivery of a charged phosphonate. nih.gov The ester is designed to be hydrolyzed by intracellular enzymes, releasing the active drug and the fluorescent coumarin metabolite. This not only improves the drug's bioavailability but also allows the delivery and release process to be tracked via fluorescence. nih.gov This combination of a prodrug strategy with a fluorescent reporter offers a powerful tool for developing and evaluating new drug delivery systems. scispace.com
Role in Materials Science (e.g., Laser Dyes, Optical Brighteners)
The unique photophysical properties of coumarin derivatives, particularly their strong fluorescence, make them valuable in various materials science applications. The compound 7-Hydroxy-3-methoxycoumarin and its structural relatives are integral to the development of advanced materials, serving as foundational structures for laser dyes and optical brighteners.
Laser Dyes:
Coumarins are a well-established class of laser dyes, which are organic compounds used as the gain medium in dye lasers. wikipedia.org Specifically, 7-hydroxycoumarin, also known as umbelliferone (B1683723), is recognized for its utility as a laser dye. wikipedia.org These dyes are known for their high fluorescence quantum yields and tunability, with coumarin-based dyes typically emitting light in the green region of the spectrum. wikipedia.org The exact emission wavelength can be influenced by the solvent medium. wikipedia.org The π-conjugated structure of coumarins allows them to absorb light at one wavelength and emit it at a longer wavelength, a fundamental property for laser applications. researchgate.net Research into various derivatives aims to enhance photostability and lasing efficiency.
Optical Brighteners:
The versatility of the 7-hydroxycoumarin scaffold allows for the synthesis of a wide array of derivatives with tailored photophysical properties for materials science. nih.govnih.gov By modifying the functional groups at various positions on the coumarin ring, researchers can fine-tune the absorption and emission spectra, as well as the quantum yield, to optimize performance in devices like organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netnih.gov
Below is a table summarizing the photophysical properties of 7-hydroxycoumarin and a related derivative.
| Compound Name | Absorption Max (λmax) | Emission Max (λem) | Quantum Yield (Φ) | Solvent |
| 7-Hydroxycoumarin | 326 nm | Not Specified | 0.08 | Ethanol/Methanol (B129727) |
| 7-(diethylamino)-3-(pyridin-2-yl)coumarin | Not Specified | 466 nm | 0.83 | Dichloromethane |
Conclusion and Future Research Perspectives
Synthesis of Key Research Findings
Research has established that 7-Hydroxy-3-methoxycoumarin and related coumarin (B35378) derivatives possess a wide spectrum of pharmacological activities. orientjchem.org These include antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netresearchgate.netnih.gov The biological actions of coumarins are often attributed to their core benzopyrone structure, with substitutions on the ring system significantly influencing their efficacy and selectivity. researchgate.net For instance, the presence of a hydroxyl group, as in 7-hydroxycoumarins, is often linked to their observed biological effects. orientjchem.org
In the context of cancer therapy, coumarins have been shown to induce apoptosis, inhibit cell proliferation, and modulate oxidative stress in various cancer cell lines. mdpi.comnih.gov Specifically, hydroxylated coumarins have demonstrated the ability to enhance the chemosensitivity of cancer cells to standard therapeutic agents. mdpi.com While direct research on this compound is still emerging, studies on similar compounds, such as 7-hydroxycoumarin derivatives, have shown potent cytotoxic effects against cancer cells. nih.gov The anti-inflammatory properties of related methoxycoumarins have also been documented, with mechanisms involving the suppression of key inflammatory pathways like NF-κB and MAPK. nih.govnih.gov
Table 1: Summary of Investigated Biological Activities of Coumarin Derivatives
| Biological Activity | Key Mechanisms of Action | Relevant Coumarin Types |
|---|---|---|
| Anticancer | Induction of apoptosis, Inhibition of cell proliferation, Modulation of oxidative stress, Inhibition of angiogenesis. mdpi.comnih.gov | Hydroxylated coumarins, Methoxycoumarins, Prenylated coumarins. mdpi.commdpi.comnih.gov |
| Anti-inflammatory | Suppression of NF-κB and MAPK activation, Reduction of pro-inflammatory cytokines. nih.govnih.gov | 4-Hydroxy-7-methoxycoumarin. nih.govnih.gov |
| Antioxidant | Free radical scavenging. researchgate.net | 7-hydroxy-4-methylcoumarin derivatives. connectjournals.com |
| Antimicrobial | Inhibition of microbial growth. researchgate.net | 4-hydroxy-, 7-hydroxy-, and 3-carboxycoumarin derivatives. researchgate.net |
| Neuroprotective | Acetylcholinesterase inhibition, β-amyloid modulation. researchgate.net | General coumarin derivatives. researchgate.net |
Identification of Unexplored Research Avenues and Gaps
Despite the breadth of research on coumarins, specific knowledge regarding this compound is limited, presenting several opportunities for future investigation.
Detailed Mechanistic Studies: While broad activities like antioxidant and anti-inflammatory effects are attributed to coumarins, the specific molecular targets and detailed mechanisms of action for this compound remain largely unelucidated. Future studies should focus on identifying its direct protein interactions and signaling pathway modulations.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how the 3-methoxy and 7-hydroxy substitutions on the coumarin scaffold specifically contribute to its biological activity. researchgate.net Comparing its efficacy to other 3- and 7-substituted coumarins would provide valuable insights for designing more potent derivatives. acs.org
In Vivo Efficacy: The majority of existing research on related coumarins is based on in vitro studies. mdpi.com There is a significant gap in in vivo studies to validate the therapeutic potential of this compound in animal models of disease.
Pharmacokinetics and Bioavailability: Data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is lacking. Understanding its bioavailability and metabolic fate is crucial for its development as a potential therapeutic agent. researchgate.net
Exploration of Broader Therapeutic Applications: While anticancer and anti-inflammatory activities are promising, the potential of this compound in other therapeutic areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases remains unexplored. researchgate.netresearchgate.net
Emerging Challenges and Opportunities in Coumarin Research
The advancement of coumarin-based therapeutics faces several challenges that also present opportunities for innovation.
Challenges:
Poor Solubility and Bioavailability: A significant hurdle for many coumarin derivatives is their low aqueous solubility, which can limit their bioavailability and clinical translation. researchgate.netmdpi.com
Metabolic Instability: Coumarins can be rapidly metabolized in the body, potentially leading to a short duration of action and the formation of less active or inactive metabolites. mdpi.com
Potential for Toxicity: While generally considered to have low toxicity, comprehensive toxicological profiles for many synthetic coumarin derivatives are incomplete. researchgate.netresearchgate.net
Opportunities:
Advanced Drug Delivery Systems: Overcoming solubility and bioavailability issues can be achieved through advanced drug delivery technologies, such as nanoparticle-based systems, to enhance therapeutic efficacy. mdpi.com
Molecular Hybridization: Creating hybrid molecules by combining the coumarin scaffold with other known pharmacophores is a promising strategy to develop new drugs with improved specificity, enhanced efficacy, and reduced side effects. mdpi.comrsc.org
Green Synthesis Approaches: The development of environmentally friendly and efficient synthesis methods, such as microwave-assisted and solvent-free reactions, offers a sustainable path for producing coumarin derivatives. researchgate.net
Prospects for the Development of Novel Research Tools and Therapeutic Leads
The unique properties of the coumarin nucleus position it as a valuable scaffold for developing both novel research tools and therapeutic leads.
Fluorescent Probes: The inherent fluorescence of the coumarin ring system makes its derivatives, including those of this compound, excellent candidates for the development of fluorescent probes. orientjchem.org These probes can be used for biological imaging, studying enzyme activity, and clarifying biological mechanisms in live cells. acs.orgnih.gov For example, coumarin derivatives have been successfully used as fluorescent protecting groups to monitor the cellular uptake of drugs. nih.gov
Therapeutic Leads: The diverse pharmacological activities of coumarins make them attractive lead compounds for drug discovery. researchgate.netnih.gov By optimizing the substitution patterns on the coumarin core, medicinal chemists can design and synthesize new derivatives with enhanced potency and target selectivity for a wide range of diseases, including various cancers and inflammatory conditions. nih.govrsc.org The development of coumarin-based hybrids and the exploration of their combinatorial effects with existing drugs are particularly promising avenues for future therapeutic strategies. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-Hydroxy-3-methoxycoumarin and its derivatives?
- Methodological Answer : The synthesis of coumarin derivatives often involves condensation reactions between phenolic precursors and β-keto esters or malic acid derivatives. For example, bromoalkoxy coumarins can be synthesized via nucleophilic substitution reactions, where bromine is introduced at specific positions using ω-bromoalkoxy intermediates . Key steps include optimizing reaction conditions (e.g., solvent, temperature, and catalyst) to enhance yield and purity. Analytical validation via thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) is critical to confirm structural integrity.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for purity assessment and quantification . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural elucidation, particularly for confirming methoxy and hydroxy substituents. Fluorescence spectroscopy is valuable for studying photophysical properties, as coumarins exhibit strong fluorescence that can be quenched by specific agents (e.g., TEMPO derivatives) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods and local exhaust ventilation to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .
- Storage : Store in airtight containers at -20°C in desiccated conditions to prevent degradation .
- Spill Management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxy vs. methoxy groups) influence the biological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs (e.g., 7-hydroxy-4-methylcoumarin, 5,7-dimethoxycoumarin) and testing their bioactivity. For example:
- Antibacterial Assays : Evaluate minimum inhibitory concentrations (MICs) against Bacillus subtilis using broth microdilution methods .
- Anti-inflammatory Activity : Assess neutrophil superoxide anion generation inhibition via luminol-enhanced chemiluminescence assays . SAR trends often reveal that methoxy groups enhance lipophilicity and membrane permeability, while hydroxy groups improve antioxidant capacity .
Q. How can researchers resolve contradictions in fluorescence quenching data for coumarin derivatives?
- Methodological Answer : Contradictions may arise from solvent polarity, pH, or competing quenching mechanisms. To address this:
- Control Experiments : Compare quenching efficiency in aqueous vs. organic solvents (e.g., DMSO) to isolate solvent effects .
- Stern-Volmer Analysis : Calculate quenching constants (KSV) to distinguish static vs. dynamic quenching. For example, 7-hydroxycoumarin derivatives show linear Stern-Volmer plots in aqueous solutions, indicating dominant dynamic quenching .
- Competitive Binding Studies : Use competitive ligands (e.g., bovine serum albumin) to identify interference from nonspecific interactions .
Q. What strategies optimize the solubility and bioavailability of this compound for in vitro studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents like DMSO (up to 25 mg/mL) or cyclodextrin inclusion complexes . Pre-saturate solutions via sonication for 10–15 minutes.
- Bioavailability Testing : Conduct permeability assays using Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA) . Methoxy substitution typically improves logP values, enhancing membrane penetration compared to polar hydroxy analogs .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments for this compound in cytotoxicity studies?
- Methodological Answer :
- Dose Range : Use a logarithmic concentration series (e.g., 1–100 μM) to capture EC50 values. Include positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO ≤0.1%).
- Endpoint Assays : Employ MTT or resazurin assays for cell viability. Normalize data to untreated cells and analyze via nonlinear regression (e.g., GraphPad Prism) .
- Statistical Validation : Perform triplicate experiments and apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .
Q. What computational tools are effective for predicting the photophysical properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict UV-Vis absorption spectra and excited-state behavior. Software like Gaussian or ORCA can model charge transfer interactions, while molecular docking may simulate binding to biological targets (e.g., cyclooxygenase-2) . Validate predictions with experimental fluorescence lifetimes measured via time-correlated single-photon counting (TCSPC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
